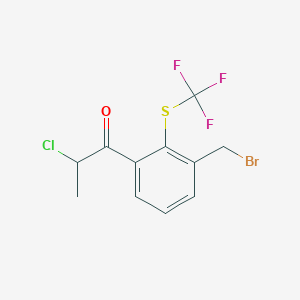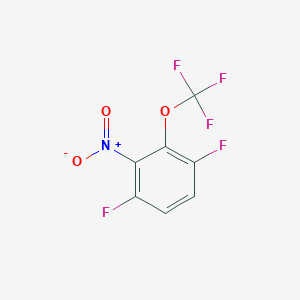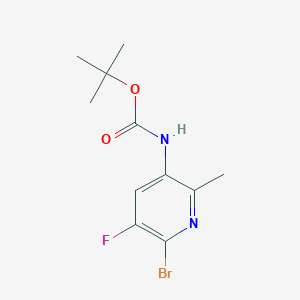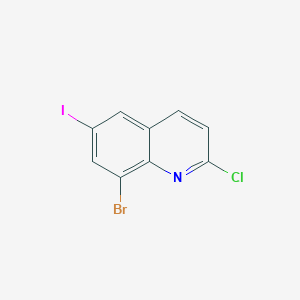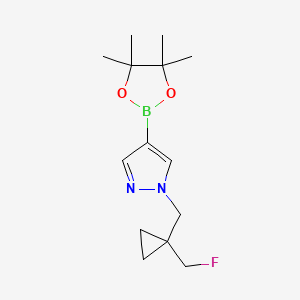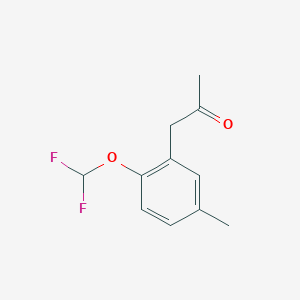
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H6F3N3S It is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
准备方法
The synthesis of 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-cyano-5-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cyano group to an amine group, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, oxides, and substituted phenyl derivatives.
科学研究应用
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The cyano and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, affecting their reactivity and applications.
1-Cyano-1-phenyl-2,2,2-trifluoroethanol: Another compound with a cyano and trifluoromethyl group, used in different contexts such as organic synthesis and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
属性
分子式 |
C8H6F3N3S |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-hydrazinyl-4-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-6-2-1-5(4-12)7(3-6)14-13/h1-3,14H,13H2 |
InChI 键 |
IWGDEXPVVLSHNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



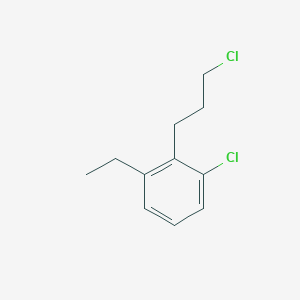
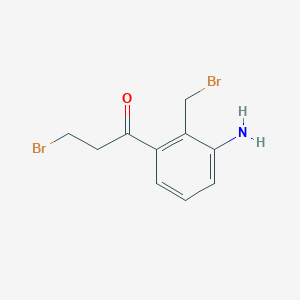
![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
